N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-6-4-5-13(9-16)20(24)21-14-10-19(23)22(12-14)15-7-8-17(26-2)18(11-15)27-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGHLSHQUUPRBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dimethoxyacetophenone with 4-methoxybenzaldehyde in the presence of a catalytic amount of sodium hydroxide. This reaction proceeds via a mechanochemical process to form the intermediate 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)prop-2-enone .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The use of ionic organic solids as catalysts has been explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxy groups, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, potassium permanganate, chromium trioxide, hydrogen gas, palladium catalysts, sodium hydride, and alkyl halides. Reaction conditions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various alkylated derivatives.
Scientific Research Applications
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: Studied for its potential bioactive properties, including antimicrobial and antifungal activities.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in its overall structure and applications.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with similar structural elements but different functional groups and reactivity.
Uniqueness
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is unique due to its combination of a pyrrolidinone ring with dimethoxyphenyl and methoxybenzamide groups. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various scientific studies.
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methoxybenzamide is a complex organic compound with potential biological activities owing to its unique structural characteristics. This article delves into its biological activity, including mechanisms of action, relevant research findings, and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 395.459 g/mol. Its structure features a pyrrolidinone ring, methoxy groups, and an isoquinoline-like moiety, which are crucial for its biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H25N3O4 |
| Molecular Weight | 395.459 g/mol |
| Functional Groups | Methoxy, amide |
| Steric Configuration | Complex due to multiple rings |
The biological activity of this compound is likely mediated through multiple pathways:
- CNS Activity : The pyrrolidinone structure may interact with central nervous system (CNS) receptors, influencing neurotransmission.
- Antitubercular Properties : Similar compounds have shown efficacy against Mycobacterium tuberculosis, suggesting potential in treating tuberculosis.
- Antioxidant Activity : The presence of methoxy groups may enhance antioxidant capacity, potentially protecting cells from oxidative stress.
Research Findings
Limited research specifically targets this compound; however, studies on structurally similar compounds provide insights into its potential biological activities.
Antiproliferative Activity
Research indicates that compounds with similar structural motifs exhibit significant antiproliferative effects against various cancer cell lines. For example:
- Compound A (related structure) showed an IC50 of 2.2 µM against MCF-7 breast cancer cells.
- Compound B demonstrated selective activity against HCT 116 cells with an IC50 of 3.7 µM.
These findings suggest that this compound could possess similar antiproliferative properties.
Antibacterial Activity
Studies on related compounds have highlighted antibacterial properties against Gram-positive bacteria. For instance:
- Compounds with methoxy substitutions exhibited minimum inhibitory concentrations (MIC) as low as 8 µM against Enterococcus faecalis.
This suggests that the target compound may also demonstrate antibacterial activity.
Case Studies
While direct case studies on this compound are scarce, analogous compounds have been investigated:
- Study on Benzimidazole Derivatives : This study synthesized various benzimidazole derivatives with methoxy groups and evaluated their biological activities. Notably, derivatives with hydroxyl and methoxy substitutions showed pronounced antiproliferative effects in vitro.
- Antioxidative Properties : A study focusing on the antioxidative capabilities of similar compounds found that they significantly reduced reactive oxygen species (ROS) levels in cell cultures.
Q & A
Q. Methodological Answer :
- NMR : ¹H/¹³C NMR identifies methoxy protons (δ 3.7–3.9 ppm) and pyrrolidinone carbonyl (δ 170–175 ppm) .
- FT-IR : Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-O-C bands (~1250 cm⁻¹) .
- HRMS : Exact mass validation (e.g., [M+H]⁺ calc. 429.1784) ensures molecular integrity .
Advanced Question: How do steric and electronic effects influence its reactivity in substitution reactions?
Q. Methodological Answer :
- Steric Hindrance : The 3,4-dimethoxyphenyl group restricts electrophilic attack at the pyrrolidinone C-3 position. MD simulations (e.g., Gaussian09) predict preferential reactivity at the benzamide para-methoxy group .
- Electronic Effects : Electron-withdrawing nitro groups (if present in analogs) increase electrophilicity at the amide carbonyl, facilitating nucleophilic additions .
Basic Question: What strategies mitigate hydrolysis of the amide bond during storage?
Q. Methodological Answer :
- Storage Conditions : Use inert atmosphere (N₂) and desiccants (silica gel) to prevent moisture ingress .
- pH Control : Buffered solutions (pH 6–7) reduce acid/base-catalyzed hydrolysis .
- Lyophilization : Stabilize bulk material by freeze-drying .
Advanced Question: How can computational modeling predict its binding affinity to biological targets?
Q. Methodological Answer :
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., COX-2, PDB: 3LN1). The pyrrolidinone ring shows hydrogen bonding with Arg120, while methoxy groups engage in hydrophobic interactions .
- MD Simulations : GROMACS trajectories (50 ns) assess stability of ligand-receptor complexes; RMSD <2 Å indicates stable binding .
Basic Question: What are the common impurities observed during synthesis?
Q. Methodological Answer :
- Byproducts : Unreacted 3-methoxybenzoic acid (HPLC retention time: 4.2 min) or dimerized pyrrolidinone derivatives (HPLC: 7.8 min) .
- Mitigation : Use scavenger resins (e.g., QuadraPure™) to remove excess reagents .
Advanced Question: How to resolve discrepancies in biological activity data across studies?
Q. Methodological Answer :
- Assay Variability : Standardize protocols (e.g., IC50 determination via MTT assay at 48 hrs, 10% FBS) .
- Metabolic Stability : Compare hepatic microsome half-lives (human vs. rodent) to explain interspecies differences .
Basic Question: What solvents are suitable for solubility testing?
Q. Methodological Answer :
- High Solubility : DMSO (>50 mg/mL), acetone (20 mg/mL) .
- Low Solubility : Water (<0.1 mg/mL); use co-solvents (e.g., 10% Cremophor EL) for in vitro assays .
Advanced Question: How to establish structure-activity relationships (SAR) for analogs?
Q. Methodological Answer :
- Functional Group Modifications : Replace 3-methoxybenzamide with nitro or halide groups; assess changes in IC50 against kinase targets .
- 3D-QSAR : CoMFA models (SYBYL-X) correlate steric/electrostatic fields with activity trends .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
